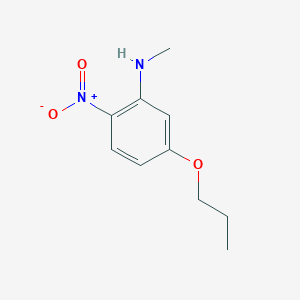

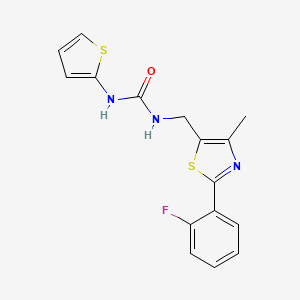

![molecular formula C18H19N5O3 B2436112 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320417-91-0](/img/structure/B2436112.png)

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a novel 1,2,3-triazole and chiral Schiff base hybrid . It is part of a series of compounds that were synthesized and evaluated for their anticancer activity . The compound exhibited significant cytotoxicity against tested cancer cell lines .

Synthesis Analysis

The compound was synthesized by a Schiff base condensation reaction from a pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines . The chemical structure of the compound was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,3-triazole ring, which is a five-membered ring of two carbon atoms and three nitrogen atoms . The 1,2,3-triazole is a basic aromatic heterocycle .

Chemical Reactions Analysis

The compound was part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids that were synthesized by a Schiff base condensation reaction . This reaction involved the pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines .

Scientific Research Applications

Muscarinic Activities Research

- The compound has been studied for its potential as a muscarinic ligand. Research shows certain derivatives demonstrate potency and efficacy in radioligand binding assays, suggesting its relevance in neurological and pharmacological studies (Wadsworth et al., 1992).

Antibacterial Activities

- Its derivatives have shown potent antibacterial activities, particularly against gram-positive bacteria like MRSA and Enterococcus faecalis. This highlights its potential application in developing new antibacterial agents (Tsubouchi et al., 1994).

Synthesis of Active Metabolites

- It's been used in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, which are crucial in cancer research and treatment (Chen et al., 2010).

Heterocyclic Chemistry

- The compound's derivatives are significant in heterocyclic chemistry, especially in synthesizing novel structures like aziridines and protected amines, which have applications in drug development and organic synthesis (Nativi et al., 1989).

Synthesis of Nanoparticles

- Research also indicates its potential use in synthesizing and stabilizing zinc nanoparticles, which are valuable in various industrial and technological applications (Pushpanathan & Kumar, 2014).

HIV Inhibition Research

- It forms part of molecules like 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, showcasing its potential in HIV treatment research (Watson et al., 2005).

Antitumor Research

- The compound's derivatives have been used in synthesizing broad-spectrum antitumor agents, indicating its significance in cancer research (Stevens et al., 1984).

Mechanism of Action

The compound exhibited significant cytotoxicity against tested cancer cell lines . It showed very good activity for the inhibition of the cancer cell lines and low toxicity for the healthy cell lines . The compound exhibited high binding affinity for Androgen receptor modulators and Human MIA inhibitors compared to the reference anticancer drug (cisplatin) .

Future Directions

The compound is part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids that have been synthesized and are under different phase clinical trials for the treatment of various diseases . These compounds could potentially be developed into effective, safe, and selective anticancer agents with enhanced properties that could overcome current limitations in chemotherapy treatment .

Properties

IUPAC Name |

3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c24-17(9-21-15-3-1-2-4-16(15)26-18(21)25)23-12-5-6-13(23)8-14(7-12)22-11-19-10-20-22/h1-4,10-14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSETXFMTAUNMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4OC3=O)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2436030.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2436037.png)

![3,4,7,9-tetramethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2436040.png)

![N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436041.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)

![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)

![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436052.png)